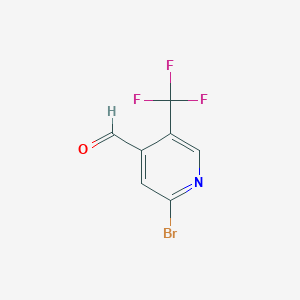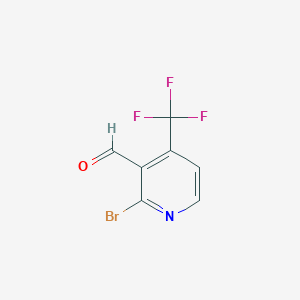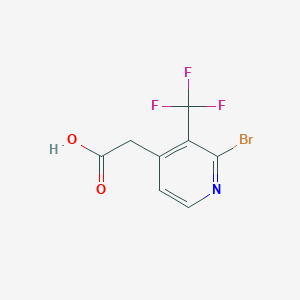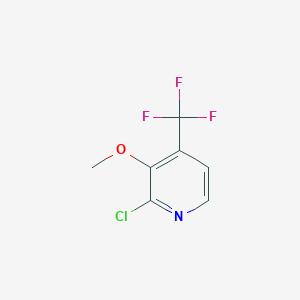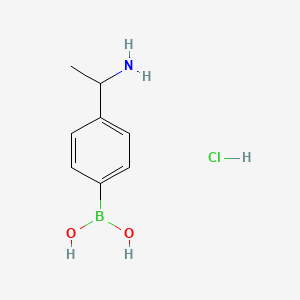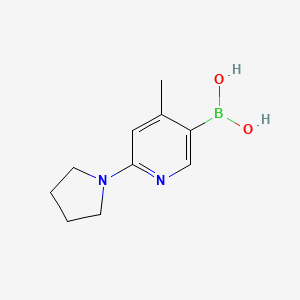
4-Ethynyl-1-phenyl-1H-pyrazole
概要
説明
4-Ethynyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a phenyl group attached to the first nitrogen atom The ethynyl group is attached to the fourth carbon atom of the pyrazole ring
科学的研究の応用
1. Structural and Spectral Investigations
4-Ethynyl-1-phenyl-1H-pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been extensively studied for their structural and spectral properties. These compounds are characterized using techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. Such investigations are crucial in understanding the molecular geometry and electronic transitions within these molecules, which can have significant implications in material science and molecular design (Viveka et al., 2016).
2. Synthesis of Electron Donor-Acceptor Substituted Pyrazoles
Pyrazoles substituted with electron donor-acceptor groups are synthesized for potential applications in nonlinear optical properties. These derivatives are crafted through cyclocondensation of ethynyl ketones, showing regioselectivity depending on the reaction conditions. Such materials are promising in the field of optical electronics and photonics (Miller & Reiser, 1993).
3. Annular Tautomerism Studies
The study of NH-pyrazoles, closely related to this compound, provides insights into tautomerism in both solid and solution states. This research is significant in pharmaceutical chemistry, as tautomerism can affect the biological activity of compounds (Cornago et al., 2009).
4. Silver(I) Complex Synthesis
The synthesis of silver(I) complexes containing this compound derivatives explores their potential in coordination chemistry. These complexes are interesting for their unique structural features and potential applications in catalysis and material science (Reger et al., 2003).
5. Electrocatalyzed Transformations
Studies on the electrocatalyzed transformation of pyrazole derivatives in green mediums explore eco-friendly synthesis methods. Such transformations are significant in developing sustainable chemical processes (Vafajoo et al., 2015).
将来の方向性
Pyrazoles, including 4-Ethynyl-1-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research could focus on developing novel synthetic techniques and exploring the biological activity of pyrazole derivatives .
作用機序
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
It’s worth noting that pyrazole derivatives have been synthesized with antioxidant activity by incorporating specific functional groups onto the pyrazole ring . These derivatives may scavenge free radicals, inhibit lipid peroxidation, and modulate key antioxidant enzymes .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their diverse pharmacological effects
Result of Action
Pyrazole derivatives have been associated with various biological activities, including antioxidant activity
生化学分析
Biochemical Properties
4-Ethynyl-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific active sites of enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cell lines, this compound has been reported to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . Additionally, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, such as DNA replication and protein synthesis. These temporal effects are essential for understanding the compound’s potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound has been found to accumulate in the liver and kidneys, which are primary sites for its metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethynyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve the use of transition-metal catalysts to enhance the efficiency and yield of the reaction. For example, palladium-catalyzed coupling reactions can be employed to introduce the ethynyl group into the pyrazole ring .
化学反応の分析
Types of Reactions: 4-Ethynyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl
特性
IUPAC Name |
4-ethynyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h1,3-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRHXHUVZXHAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


